molecular formula C15H21N3O B11739813 [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Katalognummer: B11739813
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: PNCHNAFGYKXKAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and medicinal chemistry due to their diverse biological activities and structural versatility. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence. The starting materials for this synthesis are 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired N-heterocyclic amine .

Industrial Production Methods

In industrial settings, the production of N-heterocyclic amines like this compound often involves scalable and efficient synthetic methods. Reductive amination is a commonly used approach due to its operational simplicity and high yields. This method involves the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine or iminium ion .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxyphenyl group and a propyl-substituted pyrazole ring enhances its versatility in various chemical reactions and biological applications.

Eigenschaften

Molekularformel

C15H21N3O

Molekulargewicht

259.35 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-10-18-14(8-9-17-18)12-16-11-13-4-6-15(19-2)7-5-13/h4-9,16H,3,10-12H2,1-2H3

InChI-Schlüssel

PNCHNAFGYKXKAU-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=CC=N1)CNCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.